L-arabinarate(2-)

Description

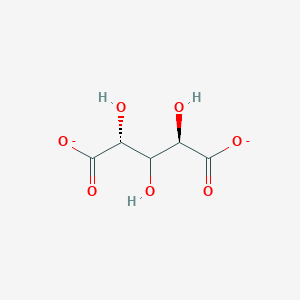

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6O7-2 |

|---|---|

Molecular Weight |

178.1 g/mol |

IUPAC Name |

(2R,4R)-2,3,4-trihydroxypentanedioate |

InChI |

InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/p-2/t2-,3-/m1/s1 |

InChI Key |

NPTTZSYLTYJCPR-PWNYCUMCSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O |

Isomeric SMILES |

[C@@H](C([C@H](C(=O)[O-])O)O)(C(=O)[O-])O |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O |

Origin of Product |

United States |

Enzymology of L Arabinarate 2 Metabolism

L-Arabinose Oxidative Pathways and L-Arabinarate(2-) Formation

The initial steps in the oxidative metabolism of L-arabinose involve the enzymatic conversion of the sugar to its corresponding lactone, which is then hydrolyzed to form L-arabinarate. This process is primarily carried out by dehydrogenases and lactonases.

Specific L-Arabinose Dehydrogenases and Oxidoreductases

The first committed step in this oxidative pathway is the oxidation of L-arabinose, a reaction catalyzed by L-arabinose 1-dehydrogenase. In organisms such as Azospirillum brasilense, this enzyme is a member of the Gfo/Idh/MocA protein superfamily and demonstrates a preference for NADP+ as an electron acceptor over NAD+. nih.gov While its primary physiological substrate is L-arabinose, in vitro studies have shown that the enzyme from A. brasilense can also act on D-galactose with high catalytic efficiency. nih.gov Other sugars such as D-talose and D-xylose are also utilized to a lesser extent, whereas D-arabinose, D-glucose, D-ribose, L-xylose, L-mannose, L-lyxose, and D-fructose are not substrates. nih.gov

Structural and mutational analyses have provided insights into the catalytic mechanism of L-arabinose 1-dehydrogenase. Key amino acid residues, including Lys91, Glu147, His153, Asp169, and Asn173, have been identified as crucial for substrate recognition and catalysis. uef.finih.gov Specifically, Asn173 is thought to play a significant role in distinguishing between L-arabinose and its C4 epimer, D-xylose. tum.de The preference for NADP+ is influenced by the presence of Ser37 and Arg38 residues. nih.gov

Lactonase Activities in L-Arabino-γ-Lactone Hydrolysis

The product of L-arabinose dehydrogenase is L-arabino-γ-lactone. This lactone is subsequently hydrolyzed to L-arabinarate by the action of an L-arabinolactonase. In A. brasilense, the gene encoding this lactonase, designated AraB, is part of a gene cluster that also includes the genes for L-arabinose 1-dehydrogenase and downstream dehydratases, suggesting a coordinated regulation of this metabolic pathway. frontiersin.org While the spontaneous hydrolysis of L-arabino-γ-lactone can occur, the enzymatic catalysis by a lactonase ensures an efficient conversion to L-arabinarate, preventing the accumulation of the lactone intermediate. uef.fi

L-Arabinarate(2-) Catabolic Enzyme Systems

Once formed, L-arabinarate(2-) is further metabolized through a series of enzymatic reactions, beginning with a dehydration step.

L-Arabinarate Dehydratases: Mechanisms and Substrate Specificity

L-arabinarate dehydratase catalyzes the dehydration of L-arabinarate to form 2-dehydro-3-deoxy-L-arabinonate (also known as L-2-keto-3-deoxyarabonate or L-KDA). This enzyme, with the systematic name L-arabinonate hydro-lyase, belongs to the family of lyases that cleave carbon-oxygen bonds. wikipedia.org In A. brasilense, L-arabonate dehydratase is a member of the ILVD/EDD family and contains a [4Fe-4S]2+ cluster, which is essential for its catalytic activity. frontiersin.org Site-directed mutagenesis has identified three cysteine residues as ligands for this iron-sulfur cluster. frontiersin.org

Downstream Enzymes in L-Arabinarate(2-) Degradation

The product of L-arabonate dehydratase, L-KDA, is the substrate for the next enzyme in the pathway, L-2-keto-3-deoxyarabonate (L-KDA) dehydratase. This enzyme catalyzes the conversion of L-KDA to α-ketoglutaric semialdehyde (α-KGSA). nih.gov L-KDA dehydratase from A. brasilense is a member of the dihydrodipicolinate synthase (DHDPS)/N-acetylneuraminate lyase (NAL) protein family. frontiersin.org

The final step in this pathway is the oxidation of α-KGSA to α-ketoglutarate, a key intermediate in the citric acid cycle. This reaction is catalyzed by α-ketoglutaric semialdehyde dehydrogenase. nih.gov In A. brasilense, this enzyme is an NAD+-preferring aldehyde dehydrogenase that also exhibits high activity towards succinic semialdehyde. nih.gov Interestingly, the gene for this dehydrogenase is located separately from the gene cluster containing the other enzymes of the L-arabinose oxidative pathway in A. brasilense. nih.gov

Kinetic and Mechanistic Studies of L-Arabinarate(2-) Interconverting Enzymes

Below is a summary of the available kinetic data for some of the key enzymes in the L-arabinarate metabolic pathway.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1M-1) |

| L-arabinose 1-dehydrogenase | Azospirillum brasilense | L-arabinose | 1.3 | 120 | - | 1.1 x 105 |

| L-arabinose 1-dehydrogenase | Azospirillum brasilense | D-galactose | 2.4 | 150 | - | 7.9 x 104 |

| L-2-keto-3-deoxy-L-arabinonate dehydratase | Cupriavidus necator | L-KDP | 0.52 | 118 | 122 | 2.3 x 105 |

KDP refers to 2-keto-3-deoxy-L-pentonate, which in this context is L-2-keto-3-deoxy-L-arabinonate.

Mechanistic studies on L-arabonate dehydratase have highlighted the importance of its [4Fe-4S]2+ cluster in catalysis. This iron-sulfur cluster likely participates in the dehydration reaction by facilitating the removal of a hydroxyl group from L-arabinarate. The mechanism is thought to be analogous to other members of the IlvD/EDD superfamily of dehydratases. uef.fi

For L-2-keto-3-deoxyarabonate dehydratase, which belongs to the DHDPS/NAL family, the catalytic mechanism is proposed to involve the formation of a Schiff base intermediate between a conserved lysine (B10760008) residue in the active site and the keto group of the substrate, L-KDA. uniprot.org This is a common mechanistic feature of enzymes in this family.

Enzyme Reaction Mechanisms and Catalytic Intermediates

The enzymatic conversion of L-arabinarate(2-) primarily involves a dehydration reaction catalyzed by L-arabinarate dehydratase. This enzyme transforms L-arabinarate into 2-dehydro-3-deoxy-L-arabinarate. nih.gov The proposed reaction mechanism for L-arabinarate dehydratase from Rhizobium leguminosarum bv. trifolii, a member of the IlvD/EDD superfamily, involves several key steps and catalytic intermediates. nih.govuef.fi

The active site of L-arabinarate dehydratase contains a catalytically essential [2Fe-2S] cluster and a magnesium ion (Mg²⁺). nih.gov The reaction is initiated by the abstraction of a proton from the C2 position of L-arabinarate. This crucial step is facilitated by the alkoxide ion form of a serine residue, specifically Ser480 in the R. leguminosarum enzyme, which acts as a general base. nih.gov The resulting carbanion intermediate is stabilized by the divalent Mg²⁺ ion present in the active site. uef.fi

Following the formation of the carbanion, the [2Fe-2S] cluster plays a critical role as a Lewis acid, facilitating the elimination of the hydroxyl group from the C3 position. nih.gov This leads to the formation of an enolate intermediate, which is subsequently protonated to yield the final product, 2-dehydro-3-deoxy-L-arabinarate, and a water molecule. The catalytic cycle is then completed by the regeneration of the active site residues.

Another key enzyme in a related pathway is L-2-keto-3-deoxyarabonate (L-KDA) dehydratase, which catalyzes the dehydration of L-KDA to α-ketoglutaric semialdehyde. uniprot.org This enzyme belongs to the dihydrodipicolinate synthase (DHDPS)/N-acetylneuraminate lyase (NAL) protein family. nih.govnih.gov While many enzymes in this family catalyze reactions involving the cleavage of C-C or C=C bonds, the mechanism of L-KDA dehydratase is distinct as it facilitates a dehydration reaction without such bond cleavage. nih.gov The detailed catalytic mechanism and intermediates for L-KDA dehydratase are still under investigation, but it is known to be a novel member of its protein family with a unique catalytic profile. nih.gov

The initial step in some bacterial L-arabinose metabolic pathways involves the hydrolysis of L-arabino-γ-lactone to L-arabonate, a precursor to L-arabinarate in some contexts. This reaction is catalyzed by L-arabinolactonase. While the precise mechanism is not as extensively characterized as that of the dehydratases, it is understood to follow the general principles of lactone hydrolysis, involving nucleophilic attack on the carbonyl carbon of the lactone ring, leading to ring opening.

Stereochemical Aspects of Enzymatic Transformations Involving L-Arabinarate(2-)

Enzymes involved in L-arabinarate(2-) metabolism exhibit a high degree of stereospecificity, ensuring the correct isomeric forms of substrates are processed and that the products are formed with the correct stereochemistry. The three-dimensional arrangement of amino acid residues in the active site creates a chiral environment that dictates the orientation of the substrate and controls the stereochemical outcome of the reaction.

In the case of L-arabinarate dehydratase, the enzyme specifically recognizes and binds L-arabinarate, distinguishing it from its D-isomer. The precise positioning of the substrate within the active site ensures that the proton abstraction from C2 and the subsequent hydroxyl group elimination from C3 occur with the correct stereochemistry to form 2-dehydro-3-deoxy-L-arabinarate. The spatial arrangement of the catalytic residues, the Mg²⁺ ion, and the [2Fe-2S] cluster relative to the bound substrate is critical for this stereochemical control.

The conversion of pentose (B10789219) sugars to their corresponding sugar acids, which can then enter pathways involving L-arabinarate, also involves stereospecific enzymatic steps. For instance, the oxidation of L-arabinose to L-arabonate is a stereospecific process. In the Weimberg pathway, the intermediates 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate lose their chirality at the C2 and C3 positions. nih.gov This means that all D-pentose sugars will converge to the same intermediate after oxidation and subsequent dehydration at these positions, and the same is true for their corresponding L-sugars. nih.gov This highlights how enzymatic pathways can be structured to handle different stereoisomers by channeling them into a common metabolic route.

Structural Biology of L-Arabinarate(2-) Metabolizing Enzymes

The three-dimensional structures of enzymes that metabolize L-arabinarate(2-) and its precursors provide invaluable insights into their function. X-ray crystallography has been instrumental in elucidating the architectures of these enzymes.

L-Arabonate Dehydratase: The crystal structure of L-arabonate dehydratase from Rhizobium leguminosarum bv. trifolii reveals a homotetrameric assembly, which can be described as a dimer of dimers. nih.govuef.fi Each monomer is composed of two domains: an N-terminal α/β/α-sandwich domain and a C-terminal β-barrel domain. uef.fi The active site is located in a cavity between these two domains and at the interface between the monomers within a homodimer. uef.fi A key feature of the active site is the presence of a [2Fe-2S] cluster and a Mg²⁺ ion, which are essential for catalysis. nih.gov Structural studies have also identified critical amino acid residues, such as Ser480 and Thr482, that are vital for the catalytic activity. nih.gov

L-Arabinolactonase: While a specific crystal structure for L-arabinolactonase involved in the L-arabinarate pathway is not as readily available in the literature, it is known to be part of the same gene cluster as L-arabonate dehydratase and L-KDA dehydratase in Azospirillum brasiliense. nih.gov This co-localization suggests a coordinated function in the metabolic pathway.

The following table summarizes the structural information for key enzymes in L-arabinarate metabolism.

| Enzyme | Organism | PDB ID | Quaternary Structure | Key Active Site Features |

| L-Arabonate Dehydratase | Rhizobium leguminosarum bv. trifolii | 5J84 | Homotetramer | [2Fe-2S] cluster, Mg²⁺, Ser480, Thr482 |

| L-2-keto-3-deoxyarabonate Dehydratase | Azospirillum brasilense | 3FKR | Dimer | Pyruvate binding site, unique catalytic residues for dehydration |

Promiscuity and Specificity in L-Arabinarate(2-) Modifying Enzymes

Enzymes, while often highly specific, can also exhibit a degree of promiscuity, meaning they can catalyze reactions on substrates other than their primary physiological substrate. This balance between specificity and promiscuity is a key factor in metabolic evolution and adaptation.

Specificity: L-arabinarate modifying enzymes generally exhibit high specificity for their primary substrates. For example, L-arabonate dehydratase shows a clear preference for L-arabonate. This specificity is dictated by the precise shape and chemical environment of the active site, which allows for optimal binding and catalysis of the intended substrate.

Promiscuity: While highly specific, some enzymes in related pathways have been shown to exhibit substrate promiscuity. For instance, dihydroxy-acid dehydratase from the thermoacidophilic archaeon Sulfolobus solfataricus displays activity on a range of aldonic acids, including pentonic and hexonic sugar acids, in addition to its primary substrate, 2,3-dihydroxyisovalerate. nih.gov This suggests that enzymes structurally related to L-arabonate dehydratase may also have the potential to act on other sugar acids.

Similarly, d-altronate dehydratase family proteins, which are homologous to d-arabinonate dehydratase, have been shown to have broad substrate specificity, acting on several hexonates. nih.gov This "substrate promiscuity" can even extend to "metabolic promiscuity," where these enzymes participate in multiple metabolic pathways. nih.gov

The ability of these enzymes to accommodate different but structurally related substrates can provide a selective advantage, allowing organisms to utilize a wider range of carbon sources. The study of enzyme promiscuity in L-arabinarate metabolizing enzymes is an active area of research that could provide insights into the evolution of metabolic pathways.

The following table provides a conceptual overview of the specificity and potential promiscuity of enzymes in L-arabinarate metabolism.

| Enzyme | Primary Substrate | Potential Promiscuous Substrates |

| L-Arabonate Dehydratase | L-Arabonate | Other C5 and C6 sugar acids |

| L-2-keto-3-deoxyarabonate Dehydratase | L-2-keto-3-deoxyarabonate | Structurally similar keto acids |

| L-Arabinolactonase | L-Arabino-γ-lactone | Other sugar lactones |

Metabolic Pathways Involving L Arabinarate 2

Biosynthesis of L-Arabinarate(2-) from L-Arabinose

The formation of L-arabinarate(2-) from L-arabinose is characteristic of oxidative, non-phosphorylative pathways that differ significantly from the more widespread isomerase and oxidoreductive pathways.

In some prokaryotes, L-arabinose is catabolized through a direct oxidative pathway that leads to intermediates of the tricarboxylic acid (TCA) cycle. nih.govnih.gov A well-characterized example of this is found in the bacterium Azospirillum brasiliense, which can utilize L-arabinose as a sole carbon and energy source. asm.org In this pathway, L-arabinose is converted to α-ketoglutarate in five enzymatic steps. nih.govnih.gov

The initial step is the oxidation of L-arabinose to L-arabino-γ-lactone, a reaction catalyzed by L-arabinose 1-dehydrogenase. nih.gov This lactone is then hydrolyzed to L-arabonate (the protonated form of L-arabinarate) by an L-arabinolactonase. nih.gov Subsequent enzymatic reactions, including dehydrations catalyzed by L-arabonate dehydratase and L-2-keto-3-deoxyarabonate (L-KDA) dehydratase, further process L-arabonate, eventually yielding α-ketoglutaric semialdehyde, which is then oxidized to α-ketoglutarate. nih.gov A similar oxidative pathway for L-arabinose degradation to α-ketoglutarate has also been identified in the haloarchaeon Haloferax volcanii. nih.gov

The key enzymes involved in the initial formation of L-arabonate in A. brasiliense are detailed in the table below.

| Enzyme | EC Number | Reaction | Organism |

| L-arabinose 1-dehydrogenase | 1.1.1.46 | L-arabinose + NAD(P)+ → L-arabino-γ-lactone + NAD(P)H + H+ | Azospirillum brasiliense |

| L-arabinolactonase | --- | L-arabino-γ-lactone + H₂O → L-arabonate | Azospirillum brasiliense |

| L-arabonate dehydratase | 4.2.1.25 | L-arabonate → 2-dehydro-3-deoxy-L-arabonate + H₂O | Azospirillum brasiliense |

Data sourced from multiple studies on Azospirillum brasiliense metabolism. nih.govnih.govnih.gov

Microbial L-arabinose metabolism is diverse, with distinct pathways predominantly found in bacteria versus fungi. nih.govresearchgate.net The biosynthesis of L-arabinarate is a feature exclusive to the less common oxidative pathways in certain prokaryotes.

Bacterial Isomerase Pathway: The most studied bacterial pathway involves the isomerization of L-arabinose to L-ribulose by L-arabinose isomerase. tandfonline.comresearchgate.net L-ribulose is then phosphorylated to L-ribulose-5-phosphate and subsequently epimerized to D-xylulose-5-phosphate, which enters the pentose (B10789219) phosphate pathway. researchgate.netresearchgate.net This pathway is redox-neutral and does not involve L-arabinarate as an intermediate. researchgate.net

Fungal Oxidoreductive Pathway: Fungi utilize a unique pathway characterized by a series of reduction and oxidation reactions. nih.govoup.com L-arabinose is first reduced to L-arabinitol, then oxidized to L-xylulose, followed by another reduction to xylitol, and a final oxidation to D-xylulose. nih.gov D-xylulose is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. nih.govnih.gov This pathway involves redox cofactor imbalances (NADPH is consumed in reductions, while NAD+ is used in oxidations) but does not produce L-arabinarate. oup.com

Bacterial Oxidative Pathway: As detailed above, this pathway, found in organisms like A. brasiliense, is distinct from the other two. nih.gov It directly oxidizes L-arabinose, leading to the formation of L-arabinarate, and ultimately connects to the TCA cycle. nih.govasm.org

| Pathway Feature | Bacterial Isomerase Pathway | Fungal Oxidoreductive Pathway | Bacterial Oxidative Pathway |

| Key Intermediate | L-ribulose-5-phosphate | L-arabinitol, L-xylulose, Xylitol | L-arabinarate , L-2-keto-3-deoxyarabonate |

| End Product | D-xylulose-5-phosphate | D-xylulose-5-phosphate | α-ketoglutarate |

| Redox Cofactors | Redox neutral | NADPH and NAD+ dependent | NAD(P)+ dependent |

| Connection to Central Metabolism | Pentose Phosphate Pathway | Pentose Phosphate Pathway | Tricarboxylic Acid (TCA) Cycle |

Integration of L-Arabinarate(2-) into Central Carbon Metabolism

The metabolic fate of L-arabinarate(2-) directly connects L-arabinose catabolism to the core energy-generating pathways of the cell, bypassing the pentose phosphate pathway that is the destination for other L-arabinose degradation routes.

The oxidative pathway that generates L-arabinarate does not directly intersect with the pentose phosphate pathway (PPP). nih.govasm.org Instead, the more common bacterial isomerase and fungal oxidoreductive pathways for L-arabinose catabolism converge by producing D-xylulose-5-phosphate. nih.govnih.govtandfonline.com D-xylulose-5-phosphate is a central intermediate in the non-oxidative branch of the PPP. nih.gov Through the action of transketolase and transaldolase, this intermediate can be converted into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, thus linking pentose sugar metabolism with glycolysis. nih.gov In contrast, the L-arabinarate-forming pathway provides a more direct route to the TCA cycle.

The metabolic route involving L-arabinarate provides a direct and efficient linkage to the tricarboxylic acid (TCA) cycle. In organisms like A. brasiliense and H. volcanii, the end product of the L-arabinose oxidative pathway is α-ketoglutarate. nih.govnih.gov Alpha-ketoglutarate is a key intermediate of the TCA cycle, a central hub for cellular respiration and energy production. wikipedia.orgnih.gov By converting L-arabinose directly into a TCA cycle intermediate, these organisms can channel the carbon skeletons of the pentose sugar into the main energy-generating pathway of the cell. oup.com

Other non-phosphorylative pathways for L-arabinose degradation, such as the Dahms pathway, can result in the formation of pyruvate and glycolaldehyde. nih.govnih.gov Pyruvate is the end product of glycolysis and can be converted to acetyl-CoA, which then enters the TCA cycle. nih.govresearchgate.net This represents another, albeit different, direct connection between specialized L-arabinose metabolism and central carbon metabolic pathways.

L-Arabinarate(2-) as an Intermediate in Specialized Metabolic Pathways

The oxidative degradation of L-arabinose via L-arabinarate is considered a specialized, non-phosphorylative metabolic pathway. nih.gov These pathways are distinct from the canonical, phosphorylative routes (isomerase and oxidoreductive) that are more widespread. The Weimberg pathway is an example of such an oxidative route that starts with the oxidation of L-arabinose and proceeds through L-arabonate. tandfonline.com

In Azospirillum brasiliense, the entire sequence from L-arabinose to α-ketoglutarate represents a complete, alternative metabolic module. nih.gov The enzymes of this pathway, such as L-arabinose-1-dehydrogenase, L-arabinolactonase, and L-arabonate dehydratase, are specifically involved in this process and are genetically clustered, indicating a coordinated functional unit. nih.gov The characterization of this pathway highlights the metabolic versatility of microorganisms in adapting to utilize diverse carbon sources from the environment.

Physiological and Ecological Roles of L Arabinarate 2

L-arabinarate(2-), the dianionic form of L-arabinaric acid, is a metabolite involved in key biological and environmental pathways. nih.gov Its significance is most pronounced in the microbial breakdown of plant biomass and within the metabolic networks of plants.

Regulation of L Arabinarate 2 Metabolism

Genetic Regulation of Enzyme Expression

The expression of genes involved in the catabolism of L-arabinose, the precursor to L-arabinarate(2-), is a well-studied example of genetic regulation. This control ensures that the necessary enzymes are synthesized only when L-arabinose is available, preventing wasteful protein production.

Transcriptional Control Mechanisms and Operon Architectures

In many bacteria, the genes responsible for L-arabinose metabolism are organized into operons, which are clusters of genes transcribed together as a single messenger RNA (mRNA) molecule. This coordinated expression is a hallmark of prokaryotic gene regulation.

In Bacillus subtilis, the genes for L-arabinose metabolism are also organized into operons, such as the araABDLMNPQ-abfA metabolic operon. nih.gov The expression of these genes is induced by L-arabinose and is subject to catabolite repression by glucose. nih.gov Similarly, in Clostridium acetobutylicum, the genes for arabinose utilization are controlled by the transcription factor AraR. nih.gov

The architecture of these operons allows for the efficient and coordinated production of all the enzymes required for a specific metabolic pathway. This ensures that the cell can rapidly respond to the presence of L-arabinose as a carbon and energy source.

Regulatory Elements and Transcription Factors Affecting L-Arabinarate(2-) Pathways

The regulation of L-arabinarate(2-) precursor pathways is mediated by specific DNA sequences known as regulatory elements and the transcription factors that bind to them. wikipedia.org These interactions can either enhance or inhibit the transcription of target genes. nih.gov

Key Transcription Factors and their Roles:

| Transcription Factor | Organism | Function | Mechanism of Action |

| AraC | Escherichia coli | Dual-role regulator (activator/repressor) | In the presence of L-arabinose, AraC binds to the araI site and activates transcription. In its absence, it binds to both araI and araO2, forming a DNA loop that represses transcription. nih.gov |

| AraR | Bacillus subtilis, Clostridium acetobutylicum | Negative regulator (repressor) | AraR binds to operator sequences in the promoter regions of ara genes, preventing transcription. L-arabinose acts as an inducer by binding to AraR and causing its dissociation from the DNA. nih.govnih.gov |

| Catabolite Activator Protein (CAP) | Escherichia coli | Global regulator | In conjunction with cyclic AMP (cAMP), CAP binds to the CAP site near the ara promoter, enhancing the recruitment of RNA polymerase and stimulating transcription, particularly when glucose levels are low. nih.gov |

In B. subtilis, AraR binds to specific 16-base-pair palindromic operator sequences within the promoters of the ara operons. nih.gov The binding of L-arabinose to AraR inhibits its DNA-binding activity, thus relieving repression and allowing gene expression. nih.gov The cooperative binding of AraR to multiple operator sites can lead to different levels of repression, providing a nuanced control mechanism. nih.gov

Post-Translational Modification and Allosteric Regulation of Key Enzymes

Following protein synthesis, the activity of enzymes in the L-arabinarate(2-) pathway can be further modulated through post-translational modifications (PTMs) and allosteric regulation. These mechanisms allow for rapid and fine-tuned control of metabolic flux in response to immediate cellular needs. thermofisher.com

PTMs are covalent modifications to amino acid side chains that can alter an enzyme's conformation, activity, localization, or stability. wikipedia.org Common PTMs include phosphorylation, acetylation, and glycosylation. thermofisher.comabcam.com For example, phosphorylation, catalyzed by kinases, can act as a molecular switch to turn enzyme activity on or off. abcam.com Acetylation of lysine (B10760008) residues can also regulate enzyme activity by neutralizing positive charges or by creating binding sites for regulatory proteins. nih.gov

Allosteric regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, known as the allosteric site. khanacademy.orgnumberanalytics.com This binding induces a conformational change in the enzyme that can either increase (activation) or decrease (inhibition) its catalytic activity. libretexts.orglibretexts.org Metabolites within the pathway or from interconnected pathways often serve as allosteric regulators, providing a feedback mechanism to control metabolic flow. For instance, the end product of a pathway might allosterically inhibit an early enzyme in the same pathway, a process known as feedback inhibition. khanacademy.org This prevents the unnecessary accumulation of the end product. libretexts.org

While specific instances of PTMs and allosteric regulation directly on the enzymes of the L-arabinarate(2-) pathway are not extensively detailed in the provided search results, these are fundamental regulatory principles in metabolism. nih.govkhanacademy.org It is highly probable that enzymes such as L-arabinose isomerase, ribulokinase, and L-ribulose-5-phosphate 4-epimerase are subject to such controls to ensure a balanced metabolic state.

Metabolic Flux Control and Bottlenecks in L-Arabinarate(2-) Pathways

Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. The control of this flux is distributed among the various enzymes of the pathway, and certain steps can become rate-limiting, creating metabolic bottlenecks. embopress.org

Analysis of metabolic flux can reveal how control is distributed and can guide strategies to alleviate bottlenecks, such as by overexpressing the gene for the rate-limiting enzyme.

Systems-Level Regulatory Networks

The regulation of L-arabinarate(2-) metabolism does not occur in isolation but is part of a larger, interconnected network of cellular processes. fu-berlin.deucla.edu Systems biology approaches aim to understand these complex interactions by integrating data from genomics, transcriptomics, proteomics, and metabolomics. ucla.edunih.gov

Regulatory networks in bacteria are often hierarchical, with global regulators controlling the expression of more specific transcription factors, which in turn regulate the expression of operons for particular metabolic pathways. elifesciences.orgplos.org For example, the regulation of L-arabinose metabolism is integrated with the global carbon catabolite repression system, ensuring that preferred carbon sources like glucose are utilized first. nih.gov

Furthermore, there is significant cross-talk between different metabolic pathways. nih.gov For instance, intermediates of one pathway can act as allosteric regulators for enzymes in another. In E. coli, the presence of arabinose has been shown to repress the expression of genes for xylose metabolism, indicating a hierarchical preference for these sugars. nih.gov

Understanding these systems-level regulatory networks is essential for predicting how a cell will respond to environmental changes and for designing effective strategies for metabolic engineering. fu-berlin.de Computational models of these networks can help to simulate metabolic behavior and identify key control points. igbmc.fr

Advanced Research Methodologies for L Arabinarate 2 Investigation

Isotope-Based Metabolic Flux Analysis (MFA)

¹³C-MFA quantifies metabolic fluxes by feeding cells or organisms with ¹³C-labeled substrates and subsequently analyzing the incorporation of the ¹³C label into various metabolites. This technique allows for the determination of how carbon atoms from the labeled substrate are distributed across different metabolic intermediates and products, including L-arabinarate(2-). By measuring the mass isotopomer distribution of L-arabinarate(2-) and other related metabolites, researchers can computationally derive flux values for the reactions involved in its synthesis and degradation. For instance, studies on arabinose metabolism have utilized ¹³C-labeled arabinose to map carbon flow, which can indirectly inform about the pathways leading to or from L-arabinarate(2-) nih.govtandfonline.comnih.gov. The quantitative data generated from ¹³C-MFA can reveal flux ratios and absolute fluxes, providing a comprehensive picture of metabolic activity.

Isotopic tracing strategies are fundamental to MFA and are employed to elucidate metabolic pathways involving L-arabinarate(2-). By selecting specific ¹³C-labeled precursors, such as ¹³C-L-arabinose, researchers can follow the carbon backbone as it moves through metabolic networks nih.govtandfonline.comchempep.comsilantes.commdpi.com. The patterns of ¹³C incorporation into L-arabinarate(2-) and other downstream metabolites provide direct evidence for the sequence of reactions and the intermediates involved. For example, tracing the fate of ¹³C-L-arabinose can help identify whether L-arabinarate(2-) is formed through direct oxidation of L-arabinose or via alternative routes. These strategies are essential for building accurate metabolic network models required for quantitative flux calculations.

Advanced Spectroscopic and Chromatographic Techniques

A suite of advanced spectroscopic and chromatographic methods is employed to identify, characterize, and quantify L-arabinarate(2-) in complex biological matrices.

NMR spectroscopy is a non-destructive technique widely used for metabolite profiling, offering high reproducibility and quantitative capabilities nih.govinformaticsjournals.co.inmdpi.comsemanticscholar.org. In the context of L-arabinarate(2-), ¹H and ¹³C NMR can be used to identify its presence and elucidate its structure by analyzing characteristic chemical shifts and coupling patterns. For instance, ¹³C NMR has been used to investigate L-arabinose metabolism in yeasts, tracking the fate of ¹³C labels in various metabolites, which can include derivatives of arabinarate psu.edu. NMR can provide information on the functional groups and stereochemistry of L-arabinarate(2-), aiding in its definitive identification in biological samples.

Mass Spectrometry (MS), particularly when coupled with separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is indispensable for the characterization of L-arabinarate(2-) in complex biological matrices waters.comresearchgate.netmdpi.comnih.govchromatographytoday.comresearchgate.net. MS identifies compounds based on their mass-to-charge ratio, offering high sensitivity and specificity. For L-arabinarate(2-), LC-MS/MS can be used to simultaneously quantify and confirm its identity, even at low concentrations within intricate biological samples such as cell lysates or plasma researchgate.netmdpi.com. High-resolution MS (HRMS) provides accurate mass measurements, enabling precise elemental composition determination and structural elucidation. These techniques are critical for detecting and characterizing L-arabinarate(2-) in diverse physiological and pathological contexts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of L-arabinarate(2-) in research samples googleapis.comfabad.org.trnih.govmdpi.com. HPLC separates compounds based on their differential interaction with a stationary phase and a mobile phase, allowing for the isolation and quantification of L-arabinarate(2-). Detection methods such as refractive index (RI) detection or mass spectrometry (LC-MS) are commonly employed. For L-lyxonic acid (a related compound, L-arabinaric acid is also known as L-lyxonic acid), HPLC coupled with RI or MS has been recommended for its quantification . The development of validated HPLC methods ensures accurate and reliable measurement of L-arabinarate(2-) levels in various experimental settings.

The provided search queries did not yield direct results specifically linking "L-arabinarate(2-)" or "L-arabinaric acid" to the advanced research methodologies outlined in the request (gene knockout/overexpression, site-directed mutagenesis, genome-scale metabolic network reconstruction, flux balance analysis, kinetic modeling, and predictive modeling). Scientific literature directly applying these techniques to L-arabinarate(2-) appears to be scarce or not readily discoverable through these specific search terms.

Therefore, it is not possible to generate an article with scientifically accurate content and detailed research findings for the specified sections and subsections based on the available search results. The strict adherence requirement to focus solely on L-arabinarate(2-) and the provided outline prevents the inclusion of generalized information from related compounds or pathways.

To fulfill the request, specific research studies detailing the application of these advanced methodologies to L-arabinarate(2-) would be required.

Biotechnological Applications and Research Perspectives

Metabolic Engineering Strategies for Optimized Carbon Utilization

The efficient utilization of various carbon sources is a cornerstone of industrial biotechnology. Metabolic engineering offers a powerful toolkit to optimize microbial pathways for the consumption of less common sugars like those derived from lignocellulosic biomass, which includes L-arabinose. The strategies developed for L-arabinose can be extrapolated to engineer microbes capable of efficiently metabolizing L-arabinarate(2-).

A key challenge in the co-utilization of different carbon sources is carbon catabolite repression (CCR), where the presence of a preferred sugar, such as glucose, represses the genes required for the metabolism of other sugars. nih.govresearchgate.net Overcoming CCR is a primary goal in metabolic engineering. For L-arabinose metabolism in microorganisms like Escherichia coli, this involves engineering the phosphotransferase system (PTS), which is responsible for glucose uptake and the induction of CCR. nih.govresearchgate.net Similar strategies could be employed to enable the simultaneous consumption of glucose and L-arabinarate(2-).

In fungi such as Aspergillus niger and Trichoderma reesei, the intracellular catabolism of L-arabinose involves a series of reduction and oxidation steps to produce D-xylulose 5-phosphate, an intermediate of the pentose (B10789219) phosphate pathway. nih.gov The expression of the enzymes in this pathway is tightly regulated. nih.gov Metabolic engineering could focus on the overexpression of key enzymes to enhance the metabolic flux from L-arabinarate(2-) into central metabolism.

Table 1: Key Genes and Regulators in Fungal L-arabinose Metabolism

| Gene/Regulator | Function | Organism |

|---|---|---|

| araR | Transcriptional activator for L-arabinose metabolism | Aspergillus niger |

| xlnR | Transcriptional activator for D-xylose and L-arabinose metabolism | Aspergillus niger |

| xyl1 | L-arabinose reductase | Trichoderma reesei |

Potential for Biotransformation and Production of Value-Added Products

Biotransformation, the use of biological systems to perform chemical modifications, is a key technology for the sustainable production of chemicals. doaj.orgnih.gov L-arabinarate(2-), with its multiple functional groups, represents a versatile platform chemical for the synthesis of a variety of value-added products. Microbial and enzymatic transformations can offer high specificity and efficiency compared to traditional chemical synthesis. researchgate.netmdpi.com

The general approaches for biotransformation that could be applied to L-arabinarate(2-) include:

Whole-cell biotransformation: Utilizing intact microbial cells that naturally possess or are engineered to express the desired enzymatic activities.

Enzymatic catalysis: Using isolated enzymes to perform specific chemical reactions. This approach offers higher purity and easier process control.

Potential value-added products from L-arabinarate(2-) could include chiral building blocks for pharmaceuticals, biodegradable polymers, and specialty chemicals. The selection of the biocatalyst and the optimization of reaction conditions would be crucial for achieving high yields and productivities.

L-Arabinarate(2-) in Synthetic Biology Contexts

Synthetic biology aims to design and construct new biological parts, devices, and systems with novel functions. nih.govnih.gov L-arabinarate(2-) could be integrated into synthetic biology applications in several ways:

Biosensors: Genetic circuits could be designed to sense the presence of L-arabinarate(2-) and respond by producing a detectable signal, such as a fluorescent protein. These biosensors could be used for high-throughput screening of enzyme libraries or for monitoring L-arabinarate(2-) concentrations in real-time.

Metabolic pathways: Novel metabolic pathways could be designed and constructed in chassis organisms like E. coli or Saccharomyces cerevisiae to convert L-arabinarate(2-) into desired products. This could involve combining enzymes from different organisms to create a synthetic pathway. researchgate.net

Regulatory circuits: The regulatory elements from L-arabinose metabolic pathways, such as the AraC regulator, could be repurposed to create genetic circuits that are controlled by L-arabinarate(2-) or its metabolites. nih.gov

The development of standardized biological parts related to L-arabinarate(2-) metabolism would be essential for its widespread adoption in synthetic biology. nih.gov

Future Research Directions

The exploration of L-arabinarate(2-) in biotechnology is still in its infancy. Future research should focus on several key areas to unlock its full potential.

Unraveling Undiscovered Enzymatic Activities

A systematic search for novel enzymes that can act on L-arabinarate(2-) is a critical first step. This can be achieved through various strategies: nih.gov

Genome mining: Searching microbial genomes for genes that are homologous to known sugar acid-metabolizing enzymes.

Metagenomic screening: Screening environmental DNA for novel enzymatic activities.

Enzyme evolution: Using directed evolution techniques to improve the activity and stability of existing enzymes or to create new functionalities. nih.govresearchgate.net

The discovery of new enzymes will expand the toolbox for the metabolic engineering and biotransformation of L-arabinarate(2-).

Elucidation of Novel Regulatory Mechanisms

Understanding how the metabolism of L-arabinarate(2-) is regulated is crucial for designing effective metabolic engineering strategies. Research should focus on:

Identifying transcriptional regulators: Discovering the specific transcription factors that control the expression of genes involved in L-arabinarate(2-) metabolism. The study of L-arabinose metabolism has revealed complex regulatory networks involving multiple transcription factors. nih.gov

Investigating post-transcriptional regulation: Exploring the roles of small RNAs and other post-transcriptional mechanisms in controlling metabolic flux.

Uncovering allosteric regulation: Characterizing how the activities of key enzymes are regulated by metabolites.

Insights into the regulatory mechanisms of related pathways, such as the role of FXR in bile acid metabolism which is influenced by L-arabinose, could provide valuable starting points for investigation. nih.gov

Expanding the Understanding of L-Arabinarate(2-) Roles in Diverse Biological Systems

Investigating the natural occurrence and physiological roles of L-arabinarate(2-) in different organisms could reveal new applications. This research could involve:

Metabolomic studies: Analyzing the metabolomes of various microorganisms, plants, and animals to detect the presence of L-arabinarate(2-).

Ecological studies: Investigating the role of L-arabinarate(2-) in microbial communities and in the interactions between microbes and their hosts.

Biochemical studies: Characterizing the biological activities of L-arabinarate(2-) and its derivatives. The structural diversity of natural products often correlates with a wide range of biological activities. nih.gov

A deeper understanding of the natural roles of L-arabinarate(2-) could inspire the development of new biotechnological processes and products.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| L-arabinarate(2-) |

| L-arabinose |

| Glucose |

| D-xylulose 5-phosphate |

| L-arabinitol |

| D-xylose |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing L-arabinarate(2-) in aqueous solutions?

- Methodological Answer : Use ion-exchange chromatography to isolate L-arabinarate(2-) from biological matrices, followed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For quantification, employ ion-pair reversed-phase HPLC with UV detection at 210 nm, calibrated against synthetic standards . Document reaction conditions (pH, temperature, ionic strength) meticulously to ensure reproducibility, as deviations >5% in buffer composition can alter ionization states .

Q. How can researchers validate the purity of L-arabinarate(2-) in complex biological samples?

- Methodological Answer : Combine orthogonal analytical techniques:

- Chromatographic : Use size-exclusion chromatography (SEC) to separate high-molecular-weight contaminants.

- Spectroscopic : Apply circular dichroism (CD) to detect chiral impurities.

- Elemental Analysis : Verify stoichiometry via inductively coupled plasma mass spectrometry (ICP-MS) for metal adducts.

Cross-validate results with spiked recovery experiments (85–115% recovery acceptable) .

Q. What are the key challenges in quantifying L-arabinarate(2-) in metabolomic studies?

- Methodological Answer : Address interference from isobaric metabolites (e.g., D-arabinarate) using chiral columns or enzymatic assays with substrate-specific dehydrogenases. Normalize data to internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. Report limit of detection (LOD) and limit of quantification (LOQ) with error margins ≤10% .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic stability data for L-arabinarate(2-) across pH gradients?

- Methodological Answer :

- Step 1 : Replicate studies under identical conditions (buffer composition, temperature control ±0.1°C).

- Step 2 : Perform multivariate regression to identify confounding variables (e.g., trace metal ions affecting chelation).

- Step 3 : Validate hypotheses using isothermal titration calorimetry (ITC) to measure binding constants.

Publish raw datasets and statistical codes to enable independent verification .

Q. What computational models are most effective for predicting L-arabinarate(2-)-protein interactions in silico?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) optimized for carboxylate ligands.

- MD Refinement : Run 100-ns molecular dynamics (MD) simulations in explicit solvent to assess binding stability (RMSD <2.0 Å acceptable).

- Validation : Cross-reference with experimental SPR (surface plasmon resonance) data for affinity constants (KD). Discrepancies >1 log unit warrant re-evaluation of protonation states in the model .

Q. How can researchers design robust assays to study L-arabinarate(2-)’s role in microbial metabolic pathways?

- Methodological Answer :

- Genetic Knockouts : Use CRISPR-Cas9 to delete arabinarate catabolism genes (e.g., araB) in model organisms (e.g., E. coli).

- Isotope Tracing : Apply ¹³C-labeled L-arabinarate(2-) in pulse-chase experiments, monitoring incorporation into TCA cycle intermediates via LC-MS.

- Control for Redundancy : Include multiple null mutants to rule out parallel metabolic routes. Report growth rates and metabolite fluxes with ANOVA (p<0.05) .

Data Reporting & Ethical Standards

Q. What metrics are critical when publishing contradictory kinetic data for L-arabinarate(2-) enzymatic degradation?

- Methodological Answer : Disclose assay conditions (enzyme/substrate ratios, inhibition constants), and provide raw kinetic traces (e.g., Michaelis-Menten plots). Use Akaike information criterion (AIC) to compare competing kinetic models. Annotate outliers (>2σ from mean) and justify exclusions .

Q. How to ensure ethical reproducibility when sharing L-arabinarate(2-)-related datasets?

- Methodological Answer :

- FAIR Principles : Make data Findable (DOI assignment), Accessible (open repositories like Zenodo), Interoperable (standardized formats like .mzML), and Reusable (metadata with experimental SOPs).

- Ethical Compliance : Adhere to COPE guidelines for authorship and conflict of interest disclosures. Archive IRB approvals if human-derived samples are used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.